molecular formula C9H8ClNS2 B2793039 6-(Chloromethyl)-2-(methylthio)benzothiazole CAS No. 1430932-52-7

6-(Chloromethyl)-2-(methylthio)benzothiazole

Cat. No.: B2793039
CAS No.: 1430932-52-7
M. Wt: 229.74
InChI Key: SKUIIRDOHFVYAI-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-(methylthio)benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloromethyl group at the 6th position and a methylthio group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-(methylthio)benzothiazole typically involves the cyclization of o-haloanilines with elemental sulfur and terminal alkynes. This process is often catalyzed by copper, which facilitates the formation of the benzothiazole ring. The reaction conditions usually involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods utilize nanoconfined spaces, such as those created by graphene oxide membranes, to achieve high conversion rates and efficient production. The use of such advanced techniques allows for rapid synthesis with high yields, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-(methylthio)benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The benzothiazole ring can undergo reduction reactions, leading to the formation of dihydrobenzothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the methylthio group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the benzothiazole ring.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzothiazoles.

Scientific Research Applications

6-(Chloromethyl)-2-(methylthio)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-(methylthio)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the chloromethyl and methylthio substituents.

    6-Chloromethylbenzothiazole: Lacks the methylthio group at the 2nd position.

    2-Methylthiobenzothiazole: Lacks the chloromethyl group at the 6th position.

Uniqueness

6-(Chloromethyl)-2-(methylthio)benzothiazole is unique due to the presence of both the chloromethyl and methylthio groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-(chloromethyl)-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUIIRDOHFVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (4.1 g, 19.4 mmol) from Step 2 of this Example and DIEA (3.26 g, 25.3 mmol) in CH2Cl2 (200 mL) was added methanesulfonyl chloride (2.88 g, 25.3 mmol) slowly at 0° C. The mixture was then treated with 2 drops of DMF and stirred at rt overnight. The mixture was quenched with 300 mL of saturated aq NaHCO3. The separated aqueous layer was extracted with CH2Cl2 (2×250 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure to give 6-(chloromethyl)-2-(methylthio)benzo[d]thiazole as a light brown solid (4.4 g, 99%). 1H NMR (300 MHz, DMSO-d6) δ 8.10 (d, J=1.5 Hz, 1H), 7.84 (d, J=8.5 Hz, 1H), 7.53 (dd, J=1.6, 8.4 Hz, 1H), 4.89 (s, 2H), 2.80 (s, 3H). LCMS (ESI) m/z 231 (M+H)+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred mixture of (2-(methylthio)benzo[d]thiazol-6-yl)methanol (1.05 g, 5 mmol) from Step 3 of this Example and DIEA (1.3 mL, 7.5 mmol) in anhydrous CH2Cl2 (20 mL) under argon at −10° C. was added dropwise a solution of methanesulfonyl chloride (0.6 g, 5.5 mmol) in CH2Cl2 (10 mL). The mixture was allowed to warm to rt and stirred for 3 h. Additional methanesulfonyl chloride (190 mg, 1.7 mmol) was added, and the mixture was stirred for a further 2 h. Water (50 mL) was added, and the mixture was stirred for 10 min. The resulting mixture was then extracted with CH2Cl2 (200 mL). The CH2Cl2 layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 6-(chloromethyl)-2-(methylthio)benzo[d]thiazole (1.0 g, 88%) as a light red solid. The material was used in the next step without further purification. LCMS (ESI) m/z 230 (M+H)+.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
190 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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